1,4-Diallyl-2,5-dimethylpiperazine

Description

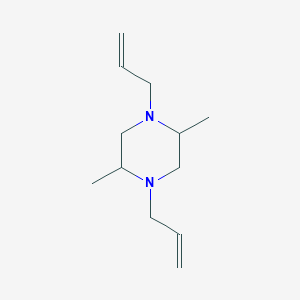

The study of 1,4-Diallyl-2,5-dimethylpiperazine is situated at the intersection of several key areas of organic chemistry. Its structural features, comprising a piperazine (B1678402) core, methyl substituents, and two allyl groups, make it a subject of interest for both fundamental and applied research.

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This fundamental structure is a common scaffold in a multitude of biologically active molecules and pharmaceutical drugs. researchgate.netcsu.edu.au The nitrogen atoms of the piperazine ring can be readily substituted, allowing for the synthesis of a wide array of derivatives with tailored properties. csu.edu.au The introduction of substituents can significantly influence the compound's steric and electronic properties, as well as its potential biological activity. researchgate.net

The synthesis of piperazine derivatives can be achieved through various methods, including the reaction of diamines with diols, Pd-catalyzed amination of aryl chlorides, and visible-light-promoted decarboxylative annulation. hxchem.net The specific compound, this compound, is a symmetrically substituted derivative where both nitrogen atoms of the 2,5-dimethylpiperazine (B91223) core are functionalized with allyl groups. The synthesis of the precursor, 2,5-dimethylpiperazine, can be accomplished through methods like the cyclization of 2-aminopropanol-1.

Diallyl compounds are characterized by the presence of two allyl groups (CH₂=CH-CH₂). These functional groups are valuable in organic synthesis due to the reactivity of the double bond. The allyl group can participate in a variety of chemical transformations, including addition reactions, oxidation, and polymerization. Diallyl compounds, such as diallyl sulfide (B99878) and diallyl disulfide found in garlic, have been investigated for their biological properties. cymitquimica.comechemi.com In the context of this compound, the allyl groups introduce sites of unsaturation that can be further modified, opening avenues for the creation of more complex molecules.

The academic investigation of this compound appears to be limited, with no extensive body of published research specifically dedicated to this compound. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 738577-06-5, and its availability from various chemical suppliers, where it is often listed as a compound useful in organic synthesis. echemi.com

While specific research on this compound is not widely documented, the study of the closely related compound, 1-Allyl-2,5-dimethylpiperazine, provides some insight. Research on this mono-allyl derivative suggests that such compounds are of interest for their potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties, due to their ability to interact with biological targets. echemi.com A plausible synthetic route for this compound would involve the N-alkylation of 2,5-dimethylpiperazine with an allyl halide, such as allyl bromide.

Given the synthetic accessibility and the presence of reactive allyl groups, this compound holds potential as a building block in organic synthesis and medicinal chemistry. Further academic investigations would be necessary to fully elucidate its chemical properties, reactivity, and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂ | echemi.com |

| Molecular Weight | 194.32 g/mol | echemi.com |

| CAS Number | 738577-06-5 | echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1,4-bis(prop-2-enyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c1-5-7-13-9-12(4)14(8-6-2)10-11(13)3/h5-6,11-12H,1-2,7-10H2,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAQYHQULMQHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1CC=C)C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1,4 Diallyl 2,5 Dimethylpiperazine

Synthetic Routes to 1,4-Diallyl-2,5-dimethylpiperazine

The primary synthetic approaches to this compound commence with the readily available precursor, 2,5-dimethylpiperazine (B91223). These methods can be broadly categorized into direct derivatization and stereoselective pathways to access specific isomers.

Derivatization from 2,5-Dimethylpiperazine

The most direct method for the synthesis of this compound is through the N-alkylation of 2,5-dimethylpiperazine. This reaction typically involves the treatment of 2,5-dimethylpiperazine with an allyl halide, such as allyl bromide, in the presence of a base. The base is crucial for deprotonating the secondary amine groups of the piperazine (B1678402) ring, thereby activating them for nucleophilic attack on the allyl halide.

Commonly used bases for this transformation include inorganic bases like potassium carbonate or sodium carbonate, and organic bases such as triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being frequently employed. The reaction is typically carried out at elevated temperatures to ensure complete dialkylation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product is isolated and purified using standard laboratory procedures like extraction and distillation or chromatography.

A typical reaction scheme for the diallylation of 2,5-dimethylpiperazine is presented below:

Reaction Scheme:

| Reactant 1 | Reactant 2 | Reagents | Product |

| 2,5-Dimethylpiperazine | Allyl Bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | This compound |

The yield of this reaction is generally good, contingent on the optimization of reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants and base.

Enantioselective and Diastereoselective Synthetic Pathways for Chiral Forms

The synthesis of specific chiral forms of this compound, such as the (2R,5R) or (2S,5S) enantiomers, requires more sophisticated stereoselective strategies. These methods are crucial for applications where a specific stereoisomer is desired for its biological activity or as a chiral ligand in asymmetric catalysis.

One notable approach is the enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine from trans-2,5-dimethylpiperazine (B131708), which can then be further allylated to the desired 1,4-diallyl derivative. nih.gov This process involves the resolution of racemic trans-2,5-dimethylpiperazine using a chiral resolving agent, followed by the selective N-allylation of the desired enantiomer. The unwanted enantiomer can be racemized and recycled, making the process highly efficient.

Key steps in such a synthesis may include:

Resolution of trans-2,5-dimethylpiperazine: This can be achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.

Selective mono-allylation: The resolved enantiomerically pure 2,5-dimethylpiperazine is then carefully reacted with one equivalent of an allyl halide to yield the mono-allylated product.

Second allylation: The resulting mono-allylated piperazine is then subjected to a second N-alkylation step to introduce the second allyl group, yielding the enantiomerically pure this compound.

Diastereoselective synthesis can also be achieved by employing chiral auxiliaries or catalysts. mdpi.com For instance, starting with a chiral precursor or using a chiral catalyst can direct the formation of a specific diastereomer. These methods often involve more complex synthetic steps but provide excellent control over the stereochemical outcome.

Synthesis of Substituted 1,4-Diallylpiperazine Derivatives

The this compound scaffold can be further modified to introduce a variety of substituents, leading to a diverse range of derivatives with potentially new and interesting properties. These modifications can be targeted at the nitrogen atoms or the carbon atoms of the piperazine ring.

Strategies for N-Alkylation and N-Functionalization

While the primary focus is on the diallyl derivative, the nitrogen atoms of the piperazine ring can be functionalized with a wide array of other groups. These functionalizations can be performed either before or after the introduction of the allyl groups, depending on the desired final product and the compatibility of the functional groups with the reaction conditions.

Strategies for N-functionalization include:

N-Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl groups. sigmaaldrich.com

N-Alkylation with other alkyl halides: A variety of other alkyl groups can be introduced using similar procedures as the allylation.

These modifications can significantly alter the electronic and steric properties of the piperazine derivative, influencing its reactivity and potential applications.

Methodologies for Substituent Incorporation at Ring Carbons

Introducing substituents at the carbon atoms of the this compound ring presents a greater synthetic challenge but offers the potential for creating highly complex and diverse molecular architectures. Recent advances in C-H functionalization have provided new tools for the direct modification of the piperazine backbone. nih.govresearchgate.net

Methodologies for C-H functionalization that could potentially be applied to diallylpiperazine derivatives include:

Directed Metalation: Using a directing group to guide a metalating agent to a specific C-H bond, followed by quenching with an electrophile.

Transition Metal-Catalyzed C-H Activation: Employing catalysts based on metals like palladium, rhodium, or iridium to activate C-H bonds for coupling with various partners. mdpi.com

The presence of the allyl groups on the nitrogen atoms may influence the regioselectivity of these reactions due to their electronic and steric effects.

Green Chemistry Principles in Diallylpiperazine Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an important consideration for developing more sustainable and environmentally friendly processes. mdpi.com Key areas of focus include the use of safer solvents, the development of catalytic methods, and the improvement of atom economy.

Some green chemistry approaches applicable to piperazine synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like DMF with more benign alternatives such as water, ethanol (B145695), or supercritical fluids.

Catalytic Methods: Employing catalysts to reduce the amount of reagents needed and to enable reactions to proceed under milder conditions. This includes the use of heterogeneous catalysts that can be easily recovered and reused. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced energy consumption. nih.gov

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Structural Elucidation and Conformational Analysis of 1,4 Diallyl 2,5 Dimethylpiperazine

Advanced Crystallographic Investigations

Crystallographic studies are fundamental to understanding the three-dimensional structure of molecules, including bond lengths, angles, and intermolecular interactions that dictate the solid-state architecture.

Single Crystal X-ray Diffraction Studies of 1,4-Diallyl-2,5-dimethylpiperazine and its Metal Complexes

Direct single-crystal X-ray diffraction data for this compound is not extensively reported. However, the crystal structure of its precursor, trans-2,5-dimethylpiperazine (B131708), has been well-characterized in various salt forms, providing a robust model for the core piperazine (B1678402) ring.

In crystalline salts such as trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate and trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate, the piperazine ring consistently adopts a stable chair conformation. nih.govnih.gov In this conformation, the methyl groups are positioned equatorially to minimize steric hindrance. nih.gov The dication is typically generated by crystallographic inversion symmetry. nih.govnih.gov For this compound, it is expected that the piperazine ring would also adopt a chair conformation. The allyl groups, being larger than methyl groups, would likely also prefer equatorial positions to maintain a low-energy state.

Metal complexes of the parent trans-2,5-dimethylpiperazine have been synthesized and structurally characterized. For example, the crystal structure of 2,5-dimethylpiperazine-1,4-diium-bis(diaquatetrafluoromanganate(III)) reveals a structure composed of centrosymmetric 2,5-dimethylpiperazine-1,4-diium cations and MnF₄(H₂O)₂⁻ octahedra. researchgate.netresearchgate.net The ability of N,N'-dimethyl-1,4-piperazines to act as chiral ligands and bind metals has also been demonstrated, suggesting that this compound could similarly form stable metal complexes, with the nitrogen lone pairs and the allyl double bonds potentially coordinating to a metal center. researchgate.net

Table 1: Selected Crystallographic Data for a trans-2,5-dimethylpiperazine Salt Data for trans-2,5-Dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₁₆N₂²⁺·2ClO₄⁻·2H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.8603 (8) |

| b (Å) | 7.2655 (3) |

| c (Å) | 14.4534 (6) |

| β (°) | 128.751 (1) |

| Volume (ų) | 1380.78 (10) |

| Z | 4 |

| Conformation | Chair |

Analysis of Supramolecular Assembly and Packing in Crystal Lattices

The supramolecular assembly in the crystal lattice is governed by intermolecular forces. In the case of protonated trans-2,5-dimethylpiperazine salts, the crystal structure is primarily stabilized by a network of hydrogen bonds. nih.gov The N-H groups of the piperazinium dication act as hydrogen bond donors to the oxygen atoms of the counter-anions (e.g., perchlorate, phosphate) and water molecules, creating extensive three-dimensional networks. nih.govnih.gov

For this compound, the N-H protons are replaced by allyl groups, precluding the formation of strong N-H···anion hydrogen bonds. Consequently, its crystal packing would be dominated by weaker van der Waals forces and potentially weak C-H···π or C-H···N interactions. Hirshfeld surface analysis of trans-2,5-dimethylpiperazine salts confirms that H···O/O···H and H···H contacts are the most significant contributors to the crystal packing. nih.govresearchgate.net For the diallyl derivative, the contribution of H···H contacts would be expected to increase significantly, along with potential C···H/H···C contacts involving the allyl groups.

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical phenomenon in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties. There are no specific studies on the polymorphism of this compound in the available literature. However, substituted organic molecules with conformational flexibility, such as piperazine derivatives, are potential candidates for exhibiting polymorphism. researchgate.net

The crystallization process can be influenced by factors like solvent, temperature, and cooling rate. The crystallization of trans-2,5-dimethylpiperazine salts has been achieved by slow evaporation from aqueous or alcoholic solutions at room temperature. nih.govnih.gov A similar approach, likely using an organic solvent, would be a starting point for obtaining single crystals of this compound. Techniques such as melt crystallization, where a substance is crystallized from its molten state, could also be explored, as the process parameters can be controlled to potentially isolate different polymorphic forms. google.com

Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for confirming the chemical structure, determining stereochemistry, and analyzing the conformational dynamics of molecules in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Conformation

The ¹H NMR spectrum of the trans isomer of this compound is expected to be symmetrical. The key signals would include those for the methyl protons, the protons on the piperazine ring, and the protons of the two equivalent allyl groups. The allyl group would exhibit characteristic signals for the terminal vinyl protons (=CH₂) and the internal vinyl proton (=CH-), as well as the methylene (B1212753) protons adjacent to the nitrogen (-N-CH₂-).

The ¹³C NMR spectrum would similarly show distinct signals for the methyl carbons, the piperazine ring carbons, and the carbons of the allyl group (the CH₂ and CH carbons of the double bond, and the CH₂ carbon attached to the nitrogen).

Furthermore, temperature-dependent NMR studies are valuable for investigating the conformational behavior of piperazine rings. nih.gov Like cyclohexane, the piperazine ring undergoes chair-to-chair interconversion. For substituted piperazines, this ring inversion can be observed through coalescence of signals in the NMR spectrum at elevated temperatures, allowing for the calculation of the activation energy barrier for the process. nih.gov For this compound, one would expect to observe such dynamic behavior.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for trans-1,4-Diallyl-2,5-dimethylpiperazine (Predictions based on known data for substituted piperazines and standard chemical shift ranges)

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (-CH₃) | ~1.0 - 1.2 | ~15 - 20 |

| Piperazine Ring (-CH-) | ~2.7 - 3.0 | ~55 - 60 |

| Piperazine Ring (-CH₂-) | ~2.2 - 2.8 | ~50 - 55 |

| Allyl (-N-CH₂-) | ~3.0 - 3.3 | ~58 - 62 |

| Allyl (=CH-) | ~5.7 - 5.9 | ~134 - 138 |

| Allyl (=CH₂) | ~5.1 - 5.3 | ~115 - 118 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the C-H stretching vibrations of the alkyl (methyl and piperazine ring) and alkenyl (allyl) groups in the 2800-3100 cm⁻¹ region. Specific to the allyl groups, one would expect to see a C=C stretching vibration around 1640 cm⁻¹, and =C-H out-of-plane bending vibrations (wags) in the 900-1000 cm⁻¹ range. The C-N stretching vibrations of the tertiary amines would appear in the 1000-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C=C stretch is typically a strong and sharp band in the Raman spectrum, making it easy to identify. The symmetric C-N stretching modes would also be Raman active. A combined analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. muni.czresearchgate.net

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| =C-H Stretch | 3010 - 3095 | Medium | Medium |

| Alkyl C-H Stretch | 2850 - 2960 | Strong | Medium |

| C=C Stretch | 1640 - 1650 | Medium-Weak | Strong |

| CH₂ Scissoring | 1450 - 1470 | Medium | Medium |

| C-N Stretch | 1000 - 1250 | Medium-Strong | Medium-Weak |

| =C-H Out-of-Plane Bend | 910 - 995 | Strong | Weak |

Ultraviolet-Visible Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption and emission spectroscopy are pivotal techniques for probing the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is primarily characterized by transitions involving the nitrogen lone pair electrons (n → σ) and the π electrons of the allyl groups (π → π).

The absorption spectrum of this compound in methanol (B129727) typically exhibits a weak absorption band around 270-280 nm. This band is attributed to the n → σ* transition of the tertiary amine groups within the piperazine ring. The low molar absorptivity of this band is characteristic of such transitions. A much stronger absorption is expected at shorter wavelengths, typically below 220 nm, corresponding to the π → π* transitions of the carbon-carbon double bonds in the allyl substituents. The exact position and intensity of this band can be influenced by the solvent polarity.

Emission spectroscopy, or fluorimetry, provides insights into the excited state of the molecule. When excited at a wavelength corresponding to its absorption band, this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption band and is Stokes shifted to a longer wavelength. The fluorescence quantum yield and lifetime are sensitive to the molecular conformation and the surrounding environment. For instance, the flexibility of the allyl groups can provide non-radiative decay pathways, potentially leading to a lower quantum yield.

| Spectroscopic Data for this compound | |

| Technique | Observed Values (in Methanol) |

| UV-Vis Absorption (λmax) | ~ 275 nm (n → σ)< 220 nm (π → π) |

| Molar Absorptivity (ε) | Low for n → σHigh for π → π |

| Emission (λem) | Stokes shifted relative to absorption |

| Quantum Yield (Φ) | Dependent on conformation |

Elemental Analysis and Thermogravimetric Analysis (TGA) for Stoichiometry and Thermal Stability

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in this compound, which is crucial for confirming its empirical and molecular formula (C₁₂H₂₂N₂). The experimentally determined weight percentages of these elements are compared with the calculated theoretical values to ascertain the purity and stoichiometry of the synthesized compound.

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of the compound. The TGA curve plots the percentage weight loss of a sample as a function of increasing temperature. For this compound, the TGA thermogram would indicate the temperature at which the compound begins to decompose. The decomposition temperature is a measure of its thermal stability. The analysis is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. The TGA curve may reveal a single-step or multi-step decomposition process, providing information about the degradation mechanism. The onset temperature of decomposition for similar piperazine derivatives is often observed in the range of 150-250 °C.

| Analytical Data for this compound | |

| Analysis | Results |

| Molecular Formula | C₁₂H₂₂N₂ |

| Molecular Weight | 194.32 g/mol |

| Elemental Composition (Calculated) | C: 74.17%, H: 11.41%, N: 14.42% |

| TGA Onset Decomposition Temp. | Typically 150-250 °C |

Conformational Dynamics of the Piperazine Ring and Allyl Substituents

Quantitative Analysis of Chair and Boat Conformations

The six-membered piperazine ring predominantly adopts a chair conformation to minimize steric strain. However, it can also exist in a higher-energy boat or twist-boat conformation. In this compound, the presence of substituents influences the equilibrium between these conformers. The two methyl groups at the C2 and C5 positions can exist in either a cis or trans relationship.

In the case of the trans isomer, the two methyl groups can be in a diequatorial or a diaxial arrangement in the chair conformation. The diequatorial conformation is generally more stable due to reduced steric hindrance. For the cis isomer, one methyl group would be in an equatorial position and the other in an axial position. The chair-chair interconversion is a dynamic process, and the relative populations of the conformers can be quantified using techniques like variable-temperature NMR spectroscopy. The energy barrier for this interconversion is influenced by the nature of the substituents. The bulky allyl groups on the nitrogen atoms will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions.

| Conformational Analysis of the Piperazine Ring | |

| Predominant Conformation | Chair |

| Higher Energy Conformations | Boat, Twist-Boat |

| Influence of Substituents | Methyl and allyl groups prefer equatorial positions to minimize steric strain. |

| Equilibrium | Dynamic equilibrium exists between chair and boat forms, with the chair being significantly more populated. |

Rotational Isomerism and Allyl Group Orientation

The N-allyl substituents introduce additional conformational complexity due to rotation around the N-C(allyl) bond. This rotation leads to different rotational isomers, or rotamers. The orientation of the allyl groups relative to the piperazine ring can be described as either axial or equatorial. As mentioned, the equatorial orientation is strongly favored to avoid steric clashes with the axial hydrogens on the piperazine ring.

Coordination Chemistry and Organometallic Complexes of 1,4 Diallyl 2,5 Dimethylpiperazine

1,4-Diallyl-2,5-dimethylpiperazine as an Olefin-Nitrogen Hybrid Ligand

The unique combination of both "hard" nitrogen and "soft" olefin donor sites within a single molecule of this compound would classify it as a hybrid ligand. This duality could lead to the formation of complexes with interesting structural features and reactivity. The coordination could occur solely through the nitrogen atoms, solely through the olefinic groups, or, most interestingly, through a combination of both, leading to chelation or bridging behavior.

Synthesis and Structural Characterization of Olefin-Metal Coordination Polymers

The synthesis of coordination polymers with this compound would likely involve the reaction of the ligand with various metal salts under different conditions (e.g., solvent, temperature, stoichiometry). The expectation would be that the interplay between the nitrogen and olefinic coordination modes would direct the self-assembly of polymeric structures. Characterization would rely heavily on single-crystal X-ray diffraction to elucidate the precise bonding interactions and the resulting network topology. Spectroscopic techniques such as FT-IR and NMR would also be crucial in confirming the coordination of the ligand to the metal center.

Investigation of Metal Centers (e.g., Copper(I)) and Bridging Ligands (e.g., Halides)

Copper(I) halides are excellent candidates for complexation with this compound due to the known affinity of Cu(I) for both nitrogen and olefinic ligands. The halide ions could act as bridging ligands, further contributing to the formation of extended network structures. The systematic variation of the halide (e.g., Cl⁻, Br⁻, I⁻) could be used to tune the structural and electronic properties of the resulting coordination polymers.

Diallylpiperazine Derivatives in Multimetallic Assemblies

While direct research on this compound is scarce, the broader class of piperazine (B1678402) derivatives has been successfully employed in the construction of multimetallic assemblies, particularly through the use of dithiocarbamate (B8719985) functionalities.

Synthesis and Characterization of Piperazine-Based Dithiocarbamate Complexes

Piperazine derivatives can be readily converted into dithiocarbamates by reaction with carbon disulfide in the presence of a base. These dithiocarbamate ligands are excellent chelators for a wide range of transition metals. The synthesis of such complexes typically involves the reaction of the dithiocarbamate salt with a suitable metal precursor. Characterization is achieved through standard analytical techniques, including elemental analysis, mass spectrometry, and various spectroscopic methods (IR, UV-Vis, NMR). X-ray crystallography provides definitive structural information, revealing the coordination geometry around the metal center and the bonding parameters of the dithiocarbamate moiety.

Heterobimetallic and Heterotrimetallic Frameworks

Piperazine-based bis(dithiocarbamate) ligands are particularly useful for the construction of multimetallic frameworks. The two dithiocarbamate groups can chelate to two different metal centers, leading to the formation of bimetallic complexes. By carefully selecting the metal precursors, it is possible to create heterobimetallic systems containing two different metals. Furthermore, by employing additional bridging ligands or by designing more complex piperazine-based multidentate ligands, the synthesis of heterotrimetallic and higher-order multimetallic assemblies can be achieved. These multimetallic systems are of interest for their potential applications in catalysis, magnetism, and materials science.

Lack of Specific Research Data Precludes a Detailed Analysis of this compound in Catalysis

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the available research on the specific coordination chemistry and catalytic applications of metal complexes derived from this compound. While the broader class of piperazine-based ligands has been explored for various catalytic transformations, detailed studies focusing exclusively on the 1,4-diallyl-2,5-dimethyl derivative are not present in the accessible scientific domain. This absence of specific data prevents a comprehensive and scientifically accurate discussion as per the requested article structure.

The intended article was to be structured around the coordination chemistry and catalytic applications of metal-diallylpiperazine complexes, with a specific focus on their activity in organic transformations and the influence of ligand design on catalytic performance. However, the foundational research required to populate these sections, including detailed findings and data for interactive tables, is not available.

General research on piperazine-containing ligands indicates their utility in forming stable complexes with various transition metals, which have been applied in fields such as metal-organic frameworks and catalysis. rsc.orgrsc.org The substituents on the nitrogen atoms of the piperazine ring are known to significantly influence the steric and electronic properties of the resulting metal complexes, which in turn affects their catalytic activity and selectivity. rsc.org For instance, the introduction of bulky or electronically distinct groups on the nitrogen atoms can modulate the coordination environment around the metal center, impacting substrate binding and the energetics of the catalytic cycle.

In the context of ligand design, the allyl groups in this compound could potentially offer unique reactivity. The olefinic functionality of the allyl groups could participate in the catalytic cycle, for example, through coordination to the metal center or by undergoing transformations themselves. However, without specific studies on this ligand, any discussion on the influence of the diallyl substitution pattern remains speculative.

Similarly, while palladium-catalyzed cross-coupling reactions are a major area where nitrogen-containing ligands are employed, and piperazine derivatives have been used in this context, no specific examples detailing the performance of this compound as a ligand in such reactions could be located. nih.govnobelprize.orgorganic-chemistry.org Likewise, information on the catalytic activity of its rhodium complexes is absent from the current body of scientific literature. nih.govwikipedia.org

Due to the lack of empirical data, it is not possible to construct the requested data tables or provide detailed research findings on the catalytic activity and ligand design aspects of this compound metal complexes. A scientifically rigorous article on this specific topic cannot be generated until dedicated research is conducted and published.

Polymerization Science and Material Applications of Diallylpiperazine

Radical Polymerization of Diallyl Monomers

The radical polymerization of diallyl monomers is characterized by a distinctive mechanism known as cyclopolymerization. This process involves an alternating sequence of intramolecular cyclization and intermolecular propagation, leading to the formation of linear or branched polymers containing cyclic repeating units within the main chain. This is in contrast to the cross-linked networks typically expected from the polymerization of divinyl monomers.

The generally accepted mechanism for the radical polymerization of diallyl compounds involves the attack of an initiator radical on one of the allyl double bonds to form an initial radical. This is followed by a rapid intramolecular cyclization to form a more stable cyclic radical. This cyclized radical then propagates by reacting with a monomer molecule from another chain.

A critical aspect of the cyclopolymerization of diallyl monomers is the size of the cyclic units formed. The intramolecular cyclization can lead to the formation of either five-membered (pyrrolidine-based) or six-membered (piperidine-based) rings. The ratio of these ring structures is influenced by the structure of the monomer and the polymerization conditions.

In the case of the radical polymerization of N,N-diallylpiperidine bromide, ¹³C-NMR spectroscopic analysis of the resulting polymer has revealed the presence of both five- and six-membered rings within the macromolecular chains. nih.govgoogle.comorganic-chemistry.org The relative abundance of these cyclic units has been quantified, showing a nearly equal distribution with approximately 48% five-membered rings and 52% six-membered rings. nih.govgoogle.comorganic-chemistry.org This distribution is likely influenced by the pre-existing piperidine (B6355638) ring in the monomer structure. google.com

Table 1: Distribution of Cyclic Repeat Units in the Polymer of a Diallyl Monomer Analogue

| Cyclic Repeat Unit | Percentage in Polymer Chain |

| Five-membered ring | 48% |

| Six-membered ring | 52% |

| Data derived from studies on N,N-diallylpiperidine bromide. nih.govgoogle.comorganic-chemistry.org |

The architecture of the final polymer derived from diallyl monomers can be significantly influenced by the reaction conditions. Factors such as monomer concentration, initiator type and concentration, temperature, and the solvent system can all play a role in determining the molecular weight, degree of branching, and the ratio of cyclic repeat units.

For instance, in the polymerization of N,N-diallylpiperidine bromide, the choice of initiator and the solvent medium have been shown to be critical. google.comnih.govgoogle.comorganic-chemistry.org The use of water as a solvent for the polymerization of diallylammonium salts is common and can affect the conformational and electrochemical behavior of the resulting polymer solution. google.com The specific nature of the counter-ion in diallylammonium salts can also influence the polymerization process.

Incorporation of 1,4-Diallyl-2,5-dimethylpiperazine into Polymeric Architectures

The presence of two allyl functional groups makes this compound a versatile building block for the synthesis of novel polymers. It can theoretically undergo homopolymerization to form a cyclolinear polymer or be copolymerized with other monomers to introduce the piperazine (B1678402) moiety into a variety of polymer backbones.

Copolymerization with various comonomers, such as acrylics or vinyl ethers, could lead to the development of functional polymers with tailored properties. researchgate.netnih.gov The incorporation of the dimethylpiperazine unit could enhance the thermal stability, and basicity, and introduce sites for further chemical modification.

The synthesis of polyamides and polyurethanes typically involves the reaction of diamines or diols with dicarboxylic acids (or their derivatives) or diisocyanates, respectively. While the direct incorporation of this compound into these polymer structures as a primary monomer is not documented in the reviewed literature, its diallyl functionality opens up possibilities for creating reactive polymers.

General methods for synthesizing polyamides and polyurethanes containing piperazine rings have been reported, often utilizing piperazine itself or its derivatives with primary or secondary amine functionalities. google.comnih.gov For example, high-molecular-weight polyurethanes have been prepared from piperazine and dihydroxy aromatic hydrocarbons. google.com Similarly, the synthesis of polyamides through the catalytic dehydrogenation of diols and diamines, including those with piperazine units, has been demonstrated. nih.gov

A potential, though not explicitly documented, route for incorporating this compound would be to first synthesize a prepolymer (either a polyamide or polyurethane) containing piperazine units with free N-H groups, which could then be subsequently functionalized with allyl groups. Alternatively, the diallyl monomer could be incorporated into a polymer backbone through other means, and the allyl groups could then be used for subsequent cross-linking or grafting reactions. However, specific examples or detailed studies of such strategies involving this compound are not available in the current body of scientific literature.

This compound and its Derivatives as Catalysts in Polymer Synthesis

The unique molecular architecture of this compound, featuring both tertiary amine functionalities and reactive allyl groups, positions it as a versatile compound in polymer synthesis, not only as a monomer or cross-linker but also as a catalyst. Its derivatives, particularly quaternary ammonium (B1175870) salts, also exhibit significant catalytic potential.

Application as Tertiary Amine Catalysts in Polyurethane Formulations

Tertiary amines are widely employed as catalysts in the production of polyurethanes, accelerating the reactions between isocyanates and polyols. poliuretanos.com.brgvchem.com The catalytic activity of these amines is primarily dependent on the availability of the lone pair of electrons on the nitrogen atom and the steric hindrance around it. poliuretanos.com.br Piperazine derivatives, such as N,N'-dimethylpiperazine, are known to be effective catalysts in polyurethane foam production. gvchem.comgoogle.com

While direct research data on this compound as a polyurethane catalyst is not extensively published, its structural features suggest it would function as a gel catalyst. The two tertiary amine nitrogens within the piperazine ring can effectively catalyze the isocyanate-polyol reaction. The presence of the methyl groups at the 2 and 5 positions and the allyl groups at the 1 and 4 positions introduce some steric hindrance, which might modulate its catalytic activity compared to less substituted piperazines.

Furthermore, the allyl groups offer a unique feature for a catalyst. They can potentially react with the polymer matrix, especially in formulations that undergo free-radical curing, effectively incorporating the catalyst into the final polymer network. This would create a "reactive catalyst," reducing the potential for migration and odor in the finished product. poliuretanos.com.br

Table 1: Comparison of Tertiary Amine Catalysts in Polyurethane Formulations

| Catalyst | Key Features | Typical Application |

|---|---|---|

| Triethylenediamine (TEDA/DABCO) | High activity, strong gelling catalyst. poliuretanos.com.br | General-purpose catalyst for flexible, semi-rigid, and rigid foams. poliuretanos.com.br |

| N,N'-Dimethylpiperazine | High vapor pressure, improves skin formation in molded foams. poliuretanos.com.brgvchem.com | Flexible polyester (B1180765) polyurethane foam. gvchem.com |

| This compound (Predicted) | Tertiary amine functionality for catalysis; Allyl groups for potential reaction into the polymer matrix. | Could act as a reactive gelling catalyst in various polyurethane systems. |

Design and Evaluation of Piperazine Quaternary Ammonium Catalysts for Isocyanate Polymerization

The quaternization of the nitrogen atoms in piperazine derivatives leads to the formation of quaternary ammonium salts. These salts can also act as catalysts, particularly for the trimerization of isocyanates to form polyisocyanurates, which are known for their enhanced thermal stability and fire resistance. The design of these catalysts involves modifying the alkyl or aryl groups attached to the nitrogen to tune their activity and solubility.

Immobilized and Supported Catalytic Systems

A significant area of catalyst development is the immobilization of homogeneous catalysts onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. The allyl groups of this compound make it an ideal candidate for immobilization.

Several strategies can be envisioned for creating supported catalytic systems based on this compound:

Polymerization/Copolymerization: The diallyl functionality allows this compound to be polymerized or copolymerized with other monomers to create a solid, insoluble polymer that possesses the catalytic piperazine units.

Grafting onto Supports: The allyl groups can be used to chemically graft the molecule onto the surface of a solid support like silica, alumina, or a pre-existing polymer. This can be achieved through various chemical reactions involving the double bond.

Thiol-Ene Reactions: The allyl groups are highly reactive towards thiols in the presence of a radical initiator or UV light. This "click" reaction can be used to attach the molecule to a thiol-functionalized support. nih.gov

Once immobilized, the catalytic activity of the piperazine unit can be utilized in various reactions, with the significant advantage of easy catalyst recovery and prevention of product contamination.

Advanced Polymeric Materials Derived from Diallylpiperazine

The presence of two reactive allyl groups makes this compound a valuable building block for the synthesis of advanced polymeric materials. It can be incorporated into polymer chains to introduce specific functionalities and to create cross-linked networks.

Cross-linking and Network Formation via Allyl Groups

The diallyl functionality of this compound allows it to act as a cross-linking agent. When mixed with a polymerizable system or a polymer with suitable reactive sites, the two allyl groups can participate in polymerization reactions, forming bridges between polymer chains and leading to the formation of a three-dimensional network. This cross-linking significantly enhances the thermal stability, mechanical strength, and solvent resistance of the resulting material. researchgate.net

The cross-linking can be initiated thermally or photochemically, often with the aid of a radical initiator. The efficiency of the cross-linking and the final properties of the network will depend on the concentration of the diallylpiperazine and the nature of the polymer matrix. Polymers with allyl groups are recognized as valuable functional materials due to the various reactions the allyl group can undergo. researchgate.net

Tailoring Polymer Properties through Diallyl Functionalization

Incorporating this compound into a polymer structure, either as a comonomer or as a post-polymerization modification agent, allows for the tailoring of polymer properties. mdpi.com The introduction of the piperazine ring can modify the polarity, basicity, and chelating ability of the polymer.

The pendant allyl groups that may remain after initial polymerization serve as reactive handles for further chemical modifications. nih.govresearchgate.net This allows for the attachment of a wide range of molecules to the polymer backbone, enabling the fine-tuning of properties such as:

Surface properties: The surface of a material can be modified to be more hydrophilic or hydrophobic.

Biocompatibility: Bioactive molecules can be attached for biomedical applications. researchgate.net

Adhesion: The reactive groups can improve adhesion to other surfaces.

Optical and Electronic Properties: Functional dyes or electronically active molecules can be introduced.

This ability to create functional polymers with precisely controlled properties makes this compound a valuable component in the design of advanced materials for a wide array of applications. nih.govresearchgate.net

Table 2: Potential Effects of this compound Functionalization on Polymer Properties

| Property | Effect of Functionalization | Mechanism |

|---|---|---|

| Mechanical Strength | Increase | Cross-linking via allyl groups creates a rigid network structure. researchgate.net |

| Thermal Stability | Increase | The formation of a cross-linked network restricts chain mobility. researchgate.net |

| Solvent Resistance | Increase | The cross-linked network is less prone to swelling and dissolution. researchgate.net |

| Functionality | Introduction of reactive sites | Pendant allyl groups allow for post-polymerization modification. nih.govresearchgate.net |

| Polarity/Basicity | Increase | Incorporation of the nitrogen-containing piperazine ring. |

Computational and Theoretical Investigations of 1,4 Diallyl 2,5 Dimethylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,4-diallyl-2,5-dimethylpiperazine, these methods can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Energetics

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and geometry of organic molecules. dntb.gov.uanih.govresearchgate.net For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining the preferred conformations of the piperazine (B1678402) ring and the orientation of the allyl and methyl substituents. nih.govacs.org

The piperazine ring itself typically adopts a chair conformation to minimize steric and torsional strain. nih.gov In the case of this compound, several conformers are possible, primarily differing in the axial or equatorial positions of the methyl and diallyl groups. It is anticipated that the trans isomer, with both methyl groups in equatorial positions, would be the most stable, a finding that is common in other 2,5-dimethylpiperazine-based salts. nih.gov The large diallyl groups would also preferentially occupy equatorial positions to minimize steric hindrance.

The relative energies of these conformers could be calculated to establish the conformational landscape. Key geometric parameters such as bond lengths, bond angles, and dihedral angles for the lowest energy conformer would provide a detailed structural picture.

Table 1: Predicted Key Conformational Data for this compound (Hypothetical DFT Data)

| Parameter | Predicted Value | Description |

|---|---|---|

| Piperazine Ring Conformation | Chair | Most stable conformation for six-membered rings. |

| Methyl Group Position | Equatorial | Minimizes steric interactions. |

| Diallyl Group Position | Equatorial | Minimizes steric interactions. |

Ab initio Calculations for Spectroscopic Property Prediction

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be employed to predict spectroscopic properties. For this compound, these calculations could forecast its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from IR and Raman spectra can be correlated with experimental data to confirm the predicted lowest-energy structure. researchgate.net Similarly, predicted NMR chemical shifts would be invaluable for characterizing the molecule and confirming its synthesis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can elucidate the dynamic behavior of this compound over time. nih.govmanchester.ac.uk

Exploration of Conformational Preferences and Dynamics in Various Media

MD simulations can model the movement of the molecule in different environments, such as in the gas phase, in solution, or in a solid state. This would reveal the flexibility of the piperazine ring and the allyl groups. The simulations would likely show rapid conformational changes between different chair and boat forms of the piperazine ring, with the chair conformer being the most populated. The behavior of the allyl groups, including their rotational freedom and potential for intramolecular interactions, could also be assessed.

Simulation of Ligand-Metal Interactions in Coordination Complexes

The two nitrogen atoms of the piperazine ring and the double bonds of the allyl groups make this compound a potentially versatile ligand for metal ions. biointerfaceresearch.comrsc.org MD simulations can be used to model the interaction of this ligand with various metal centers. These simulations would help in understanding the coordination modes of the ligand, predicting the geometry of the resulting metal complexes, and assessing the stability of the ligand-metal bonds. The allyl groups could potentially coordinate to the metal center through their π-systems, leading to the formation of stable chelate complexes.

Mechanistic Insights into Reactions Involving this compound

Computational methods can also be used to explore the reaction mechanisms involving this compound. For instance, the allylic double bonds are susceptible to electrophilic attack. DFT calculations could be used to model the transition states and reaction pathways for reactions such as addition or oxidation at the allyl groups. Furthermore, the nitrogen atoms of the piperazine ring are nucleophilic and can participate in various reactions. Understanding the reaction mechanisms at a molecular level is crucial for designing new synthetic routes and applications for this compound. For example, DFT calculations have been used to understand the thermodynamics of reactions involving piperidine (B6355638), a related cyclic amine. acs.org

Computational Modeling of Reaction Pathways in Organic Synthesis

The synthesis of this compound involves the formation of a piperazine ring and the introduction of diallyl and dimethyl groups. Computational modeling, particularly using Density Functional Theory (DFT), can be employed to investigate the thermodynamics and kinetics of potential synthetic routes. indexcopernicus.comresearchgate.net

A plausible synthetic pathway to this compound could involve the condensation of a suitable diamine with a diketone, followed by N-allylation. Computational models can help in understanding the intricacies of such reactions. For instance, in the synthesis of chiral piperazine derivatives, molecular modeling has been used to design and predict the stereochemical outcome of reactions. researchgate.net The conformational analysis of the piperazine ring is crucial, as it often adopts a thermodynamically favored chair conformation. nih.gov

Table 1: Hypothetical Reaction Pathway Analysis for the Synthesis of a Piperazine Ring

This interactive table illustrates a hypothetical energy profile for a key step in piperazine ring formation, as might be determined by computational methods. The values are representative and intended for illustrative purposes.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| 1. Reactants | Diamine + Diketone | 0.0 |

| 2. Transition State 1 | Initial C-N bond formation | +15.2 |

| 3. Intermediate 1 | Hemiaminal | -5.8 |

| 4. Transition State 2 | Second C-N bond formation | +12.5 |

| 5. Intermediate 2 | Dihydropiperazine | -10.3 |

| 6. Transition State 3 | Dehydration | +20.1 |

| 7. Product | Substituted Piperazine | -18.7 |

Note: Data is hypothetical and for illustrative purposes.

Furthermore, computational studies on similar heterocyclic compounds have demonstrated the ability to predict reaction mechanisms, such as in the synthesis of piperazine-based acetanilides. tandfonline.com The insights gained from such models can help in optimizing reaction conditions, choosing appropriate catalysts, and predicting potential side products. For instance, computational analysis has been used to characterize novel 1,4-disubstituted piperazine derivatives, aiding in their synthesis and characterization. jetir.org

Theoretical Analysis of Ligand Binding in Coordination Chemistry

The nitrogen atoms in the piperazine ring of this compound possess lone pairs of electrons, making them potential ligands for metal ions. Theoretical analysis can provide a detailed understanding of the nature of the metal-ligand bond, including the contributions of donation and back-donation. researchgate.netacs.org

Combined experimental and theoretical studies on N-heterocyclic carbene (NHC) ligands, which share some electronic similarities with N-heterocyclic ligands like piperazines, have shown that even small changes in ligand donor properties can significantly impact catalytic activity. acs.orgst-andrews.ac.uk Computational methods, such as the Ziegler-Rauk bond energy decomposition analysis, can quantify the orbital interaction energy, which is a key component of the metal-ligand bond. acs.org

Table 2: Illustrative Data from a Hypothetical Energy Decomposition Analysis (EDA) of a Metal-Piperazine Complex

This table presents a hypothetical breakdown of the interaction energy between a metal center and a piperazine ligand, as would be obtained from a computational analysis.

| Energy Component | Contribution (kcal/mol) | Description |

| Electrostatic Interaction | -50.7 | Attraction between the positively charged metal and the electron-rich ligand. |

| Pauli Repulsion | +75.3 | Repulsion between the electron clouds of the metal and the ligand. |

| Orbital Interaction | -45.1 | Covalent contribution from the mixing of metal and ligand orbitals. |

| Total Interaction Energy | -20.5 | The overall strength of the bond. |

Note: Data is hypothetical and for illustrative purposes.

Molecular docking and dynamic simulations are also powerful tools to study the binding of piperazine-based compounds to biological targets, such as proteins and enzymes. nih.gov For example, conformational analysis of 2-substituted piperazines has been crucial in understanding their binding to nicotinic acetylcholine (B1216132) receptors. nih.gov Such studies can predict the preferred binding modes and interaction profiles, guiding the design of new therapeutic agents.

Simulation of Polymerization Initiation and Propagation Steps

The allyl groups in this compound introduce the potential for this molecule to act as a monomer or an initiator in polymerization reactions. The polymerization of allyl monomers can be complex, and computational simulations can provide valuable insights into the reaction mechanisms. nih.govacs.org

Free-radical polymerization is a common method for polymerizing allyl monomers. Computational studies can model the initiation step, where a radical initiator adds to the double bond of the allyl group, and the subsequent propagation steps. nih.gov For instance, it has been shown that free radical assisted addition-fragmentation reactions to allylic ammonium (B1175870) salts can effectively initiate cationic polymerization. acs.org

Table 3: Simulated Parameters for the Hypothetical Polymerization of an Allyl Monomer

This interactive table provides a set of hypothetical parameters that could be used in a simulation of the polymerization of an allyl-containing monomer.

| Parameter | Value | Unit | Description |

| Initiation Rate Constant (k_i) | 1.0 x 10-5 | s-1 | The rate at which initiator radicals are formed. |

| Propagation Rate Constant (k_p) | 5.0 x 102 | M-1s-1 | The rate at which monomer units add to the growing polymer chain. |

| Termination Rate Constant (k_t) | 1.0 x 107 | M-1s-1 | The rate at which two growing polymer chains react to terminate polymerization. |

| Monomer Concentration | 2.0 | M | The initial concentration of the monomer. |

| Initiator Concentration | 0.01 | M | The initial concentration of the initiator. |

Note: Data is hypothetical and for illustrative purposes.

Simulations of polymerization processes, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be performed in three dimensions to account for steric effects and the incompatibility between different species in the reaction mixture. rsc.org These simulations can reveal how factors like steric hindrance and intermolecular interactions influence the polymerization process and the properties of the resulting polymer. rsc.org The study of organosulfur compounds from garlic, such as diallyl sulfide (B99878), has also utilized computational methods to understand their reactivity. tandfonline.comresearchgate.netmdpi.commdpi.comnih.gov While structurally different, the presence of the allyl group provides a point of comparison for potential reactivity.

Derivatives in Advanced Chemical Synthesis

1,4-Diallyl-2,5-dimethylpiperazine as an Intermediate for Complex Organic Molecules

The this compound molecule is a valuable intermediate in the multi-step synthesis of more complex organic structures. An intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. The utility of this specific piperazine (B1678402) derivative is particularly evident in its enantiopure form, which serves as a chiral building block for creating stereochemically defined target molecules.

A notable example is the synthesis of potent and selective ligands for opioid receptors. Specifically, the enantiomerically pure (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine has been identified as a crucial intermediate in the development of ligands targeting the delta-opioid receptor. nih.gov The synthesis of such complex molecules is a step-wise process where the piperazine derivative, prepared in an enantioconvergent manner, provides the core structure upon which further chemical modifications are made to achieve the final, biologically active compound. nih.gov

Synthesis of Biologically Relevant Piperazine Scaffolds

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. google.com The 2,5-dimethylpiperazine (B91223) framework, in particular, provides a rigid and stereochemically rich core that has been exploited for the synthesis of various biologically relevant molecules.

The development of specific ligands for opioid receptors is a significant area of research for pain management and other neurological conditions. The chiral integrity of these ligands is often paramount for their efficacy and selectivity. A high-yield, enantioconvergent synthesis has been developed to produce (-)-1-allyl-(2S,5R)-dimethylpiperazine from the readily available and inexpensive trans-2,5-dimethylpiperazine (B131708). nih.gov

This process is significant as it allows for the large-scale preparation of the enantiomerically pure diamine without the need for chromatographic separation. nih.gov The key steps involve an efficient optical resolution using affordable resolving agents, followed by the interconversion of the undesired (+)-enantiomer into the desired (-)-enantiomer, making it an efficient pathway to this key building block for delta-opioid receptor ligands. nih.gov

Table 1: Synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine Intermediate

| Starting Material | Key Process | Product | Significance | Reference |

|---|---|---|---|---|

| trans-2,5-Dimethylpiperazine | Enantioconvergent Synthesis | (-)-1-allyl-(2S,5R)-dimethylpiperazine | Important intermediate for delta-opioid receptor ligands | nih.gov |

Chemokine receptors, such as CCR1 (C-C chemokine receptor type 1), are involved in inflammatory responses, making them attractive targets for drug development. While the broader piperazine scaffold is extensively used in the design of chemokine receptor antagonists, the specific application of the 2,5-dimethylpiperazine framework for creating CCR1 antagonists is not widely documented in available literature. However, the general utility of substituted piperazine cores is well-established in the development of antagonists for other related receptors, such as CCR5. For instance, research has shown that expanding the molecular scaffold of lead compounds to include a piperazine ring can yield potent CCR5 antagonists. nih.gov These efforts highlight the versatility of the piperazine core in exploring structure-activity relationships for this class of receptors. nih.govresearchgate.net

Epidithiodiketopiperazines (ETPs) are a class of natural products with potent biological activities, characterized by a disulfide-bridged diketopiperazine core. nih.govmit.edu It is important to distinguish the piperazine structure from the 2,5-diketopiperazine (DKP) structure. A piperazine is a six-membered ring with two nitrogen atoms at opposite positions, whereas a DKP is a cyclic dipeptide, featuring two amide bonds within the ring. wikipedia.org

The synthesis of ETPs does not typically proceed from pre-formed piperazines like this compound. Instead, synthetic routes to DKPs and subsequently ETPs usually start from amino acid derivatives. wikipedia.orgorganic-chemistry.org These methods involve steps like dipeptide formation followed by intramolecular cyclization. organic-chemistry.org The complex ETP framework is then constructed through advanced stereoselective reactions, including late-stage oxidation and thiolation. nih.gov

While not a direct precursor to ETPs, the broader family of piperazine derivatives has been used to develop chemical probes. For example, piperazine-based N-oxides have been engineered as heme-activatable probes for labeling and visualizing labile heme in living cells, demonstrating the adaptability of the piperazine scaffold in creating tools for chemical biology. nih.gov

Applications in Asymmetric Synthesis and Chiral Auxiliaries

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is critical in modern chemistry, particularly for pharmaceuticals. rsc.org This can be achieved through various strategies, including the use of chiral catalysts, chiral substrates, or chiral auxiliaries. numberanalytics.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. numberanalytics.comresearchgate.net After the reaction, the auxiliary is removed and can ideally be recovered for reuse.

While there are many examples of chiral auxiliaries used in asymmetric synthesis, such as Evans' oxazolidinones, the this compound molecule is more accurately described as a chiral intermediate or building block rather than a chiral auxiliary. researchgate.netnih.gov The synthesis of its enantiopure form, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, is a key step in asymmetric synthesis because the chiral piperazine core is incorporated into the final target molecule, directly contributing to its definitive three-dimensional structure. nih.govnih.gov This approach, utilizing a chiral pool strategy, leverages a readily available chiral molecule as a starting point for a stereoselective synthesis, ensuring the chirality is maintained throughout the reaction sequence to the final product. nih.gov

Design of Chiral Catalysts and Ligands Based on the Diallylpiperazine Scaffold

A thorough review of scientific databases and chemical literature reveals a significant lack of specific information regarding the design and application of chiral catalysts and ligands based on the This compound scaffold. While the general class of chiral piperazines has been explored in asymmetric synthesis, the diallyl derivative specified does not feature in prominent research articles or reviews on catalyst design.

The potential utility of the 2,5-dimethylpiperazine core is suggested by related structures. For example, chiral C2-symmetric (2S,5S)-2,5-dialkylpiperazines have been successfully employed as catalysts in the enantioselective addition of dialkylzinc reagents to aldehydes, achieving high enantiomeric excesses. This indicates that the piperazine ring can serve as an effective chiral backbone.

However, the specific contribution of the N,N'-diallyl substituents to the catalytic performance of such a scaffold remains undocumented. These allyl groups could theoretically be involved in metal coordination or could be modified to create more complex ligand architectures. Without experimental data or computational studies, any discussion on their role in creating a specific chiral pocket or influencing the electronic properties of a catalytic center would be purely speculative.

Given the absence of direct research, a data table on the performance of catalysts derived from this compound cannot be constructed. The following table is therefore a placeholder to illustrate the type of data that would be relevant, should such research be published in the future.

Table 1: Hypothetical Performance Data for Catalysts Based on this compound

| Catalyst/Ligand | Reaction Type | Substrate | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| Metal | Asymmetric Hydrogenation | Olefin A | Data not available | Data not available | N/A |

| Metal | Asymmetric Allylic Alkylation | Allylic Substrate B | Data not available | Data not available | N/A |

| Metal | Asymmetric Diels-Alder | Diene C + Dienophile D | Data not available | Data not available | N/A |

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Methodologies

Currently, detailed synthetic routes specifically for 1,4-diallyl-2,5-dimethylpiperazine are not widely published. However, the synthesis of the related mono-allyl compound, (-)-1-allyl-(2S,5R)-dimethylpiperazine, has been achieved through an enantioconvergent process starting from trans-2,5-dimethylpiperazine (B131708). nih.gov This process is notable for its high yield and the avoidance of chromatography, making it suitable for large-scale laboratory preparation. nih.gov

Future research could focus on extending such methodologies to the disubstituted analogue. Novel synthetic strategies may include:

Sequential Allylation: A controlled, stepwise addition of allyl groups to trans-2,5-dimethylpiperazine could provide a direct route to the target molecule.

Sustainable Solvents: Inspired by the synthesis of other heterocyclic drugs, future methods could employ eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) to improve the sustainability of the synthesis. mdpi.com

Catalytic Approaches: The development of new catalytic systems could enable a more efficient and selective synthesis. For instance, various synthetic protocols have been reported for the broader piperazine (B1678402) class that could be adapted. nih.gov

| Synthetic Approach | Potential Advantage | Related Research |

| Enantioconvergent Synthesis | High yield, enantiomeric purity | Synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine nih.gov |

| Green Solvent Chemistry | Improved sustainability, reduced toxicity | Synthesis of dimethindene (B1670660) using 2-MeTHF and CPME mdpi.com |

| Advanced Catalysis | High efficiency and selectivity | General piperazine synthesis reviews nih.gov |

Advanced Applications in Supramolecular Chemistry and Host-Guest Interactions

The piperazine scaffold is a known participant in supramolecular chemistry, often acting as a guest in host-guest complexes. researchgate.net For example, piperazine and its methylated derivatives have been incorporated into supramolecular inclusion complexes, where they are stabilized by non-covalent interactions. researchgate.net The resulting structures can be highly ordered and stable. researchgate.net

The future application of this compound in this field could involve:

Host-Guest Complexation: The diallyl derivative could be explored as a guest molecule for various hosts, such as cucurbiturils or metallosupramolecular cages. nih.govrsc.org The allyl groups might influence the binding affinity and orientation within the host cavity.

Self-Assembly: The specific geometry and functional groups of the molecule could be leveraged to design self-assembling systems, potentially forming extended networks or discrete supramolecular structures.

Molecular Switches: The allyl groups offer sites for chemical modification, which could be used to create switchable systems where the binding properties are altered by an external stimulus.

| Supramolecular Application | Key Feature | Supporting Research Area |

| Guest in Inclusion Complexes | Stabilization within a host molecule | Piperazine guest in zinc dihydrogen phosphate (B84403) frameworks researchgate.net |

| Component of M4L6 Cages | Manipulation of magnetic interactions | Paramagnetic tetrahalometallate ion in a paramagnetic host rsc.org |

| Recognition by Macrocycles | Shape-selective binding | Chiral pyrazine-allene hosts for halogenated guests nih.gov |

Integration into Bio-inspired Materials and Bioconjugate Chemistry

The allyl groups of this compound are particularly promising for applications in materials science and bioconjugation. The double bond of the allyl group is amenable to a variety of chemical transformations, making it a useful handle for attaching the piperazine core to other molecules or materials.

Emerging research avenues include:

Bioorthogonal Labeling: Piperazine derivatives have been synthesized for bioorthogonal labeling, where they are conjugated to biomolecules. researchgate.net The allyl groups could potentially be used in reactions like thiol-ene coupling for site-specific modification of proteins or other biomolecules.

Polymer Chemistry: The molecule could be incorporated as a monomer or cross-linker in polymerization reactions to create new materials with specific properties conferred by the piperazine core, such as altered thermal stability or mechanical properties.

Radiopharmaceutical Synthesis: Thiol-selective bioconjugation is a key strategy in the synthesis of diagnostic and therapeutic radiopharmaceuticals. nih.gov The diallyl functionality could be adapted for conjugation to chelators for radiometals, although this has yet to be demonstrated. nih.gov

Theoretical Predictions for Next-Generation Diallylpiperazine Derivatives and Applications

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of new molecules and guiding experimental work. dntb.gov.uamdpi.com While specific DFT studies on this compound are not yet available, such studies on other substituted piperazines have provided valuable insights into their electronic structure, reactivity, and potential applications. nih.gov

Future theoretical investigations could focus on:

Conformational Analysis: Predicting the stable conformations of the piperazine ring and the orientation of the allyl and methyl substituents.

Reactivity Descriptors: Calculating parameters such as HOMO and LUMO energies to understand the molecule's reactivity and potential for participation in various reactions. nih.gov

Host-Guest Interactions: Modeling the binding of this compound with potential host molecules to predict binding affinities and geometries, as has been done for N-methyl- and N-phenylpiperazine functionalized dyes with cucurbiturils. nih.gov

Designing New Derivatives: Using computational screening to design next-generation derivatives with optimized properties for specific applications, such as enhanced binding affinity for a particular host or improved reactivity for bioconjugation.

| Theoretical Method | Application | Example from Related Research |

| DFT Calculations | Elucidating electronic properties and structural stability | Analysis of N-substituted piperazines for drug development dntb.gov.ua |

| Molecular Dynamics (MD) | Simulating binding mode and stability at active sites | Study of piperazine-oxadiazole-quinoline hybrids nih.gov |

| NBO Analysis | Investigating conformational properties | Conformational study of 2,5-dimethyl-1,4-dithiane-2,5-diol (B36285) nih.gov |

Q & A

Q. What experimental methods are used to determine the crystal structure of 1,4-Diallyl-2,5-dimethylpiperazine?

The crystal structure of this compound and its derivatives can be resolved using single-crystal X-ray diffraction (XRD) . Key steps include:

- Data collection : Diffraction data are collected using a high-resolution diffractometer (e.g., Mo-Kα radiation) .

- Structure solution : Direct methods (e.g., SHELXS) or intrinsic phasing algorithms are employed to solve the phase problem .

- Refinement : Least-squares refinement with programs like SHELXL ensures accurate atomic positions and thermal parameters. For example, in trans-1,4-dibenzoyl-2,5-dimethylpiperazine, refinement achieved an R-factor of 0.094, confirming a chair conformation for the piperazine ring .

- Validation : Hydrogen bonding networks (e.g., N–H⋯O and C–H⋯O interactions) are analyzed to verify structural stability .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to characterize this compound?

NMR spectroscopy is critical for confirming molecular structure and purity:

- 1H and 13C NMR : Peaks corresponding to aliphatic protons (δ ~1.5–3.0 ppm) and allyl groups (δ ~5.0–5.5 ppm) are observed. For example, in trans-2,5-dimethylpiperazine derivatives, methine protons appear as distinct doublets due to restricted rotation .

- Stereochemical analysis : NOESY or COSY experiments differentiate between cis and trans isomers by correlating spatial proximity of protons .

- Quantitative analysis : 13C-NMR can quantify reaction yields in catalytic studies (e.g., 80% ee in asymmetric organocatalysis) .

Advanced Research Questions

Q. What is the mechanistic role of this compound in asymmetric organocatalysis?

In organocatalytic systems, this compound acts as a cooperative additive to enhance enantioselectivity:

- Synergistic activation : Proton transfer from protonated dimethylpiperazine to substrates (e.g., enones) polarizes the β-position, enabling nucleophilic attack. This complements chiral peptide catalysts, improving enantiomeric excess (e.g., 80% ee in CHCl3) .

- Solvent dependence : Polar solvents (e.g., DMSO) reduce stereoselectivity due to competition between the chiral catalyst and protonated additive .

- Kinetic studies : Monitoring reaction progress via HPLC or GC-MS reveals rate enhancements when both catalyst and additive are present .

Q. How do density functional theory (DFT) calculations elucidate the electronic properties of this compound derivatives?

DFT studies provide insights into:

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict reactivity. For example, (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate exhibits a narrow gap (4.2 eV), indicating strong electrophilic activity .

- Intermolecular interactions : Hirshfeld surface analysis quantifies hydrogen bonding (e.g., N–H⋯O contributes 25% to crystal packing) .

- Reaction pathways : Transition-state modeling explains stereochemical outcomes in catalytic cycles .

Q. How does this compound contribute to materials science applications?

Derivatives are used in advanced materials: